

Eupalinolide O vs. Analogs: A Comparative Guide to Anticancer Activity

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Compound of Interest

Compound Name: **Eupalinolide O**

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This guide provides an objective comparison of the anticancer properties of **Eupalinolide O** and its analogs, Eupalinolide A, Eupalinolide B, Eupalinolide J, and Eupalinolide K. The information is compiled from various experimental studies to offer a comprehensive overview of their cytotoxic effects, mechanisms of action, and the signaling pathways they modulate.

Comparative Cytotoxicity of Eupalinolide Analogs

The in vitro cytotoxic activity of **Eupalinolide O** and its analogs has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting cancer cell growth, are summarized in the table below. It is important to note that experimental conditions, such as incubation times, may vary between studies, which can influence the reported IC50 values.

Compound	Cancer Cell Line	Cell Type	IC50 (µM)	Incubation Time (h)
Eupalinolide O	MDA-MB-468	Breast Cancer	1.04	72
MDA-MB-231	Triple-Negative Breast Cancer		10.34	24
5.85	48			
3.57	72			
MDA-MB-453	Triple-Negative Breast Cancer		11.47	24
7.06	48			
3.03	72			
Eupalinolide A	MHCC97-L	Hepatocellular Carcinoma	Not specified	48
HCCLM3	Hepatocellular Carcinoma	Not specified	48	
Eupalinolide B	TU686	Laryngeal Cancer	6.73	Not Specified
TU212	Laryngeal Cancer		1.03	Not Specified
M4e	Laryngeal Cancer		3.12	Not Specified
AMC-HN-8	Laryngeal Cancer		2.13	Not Specified
Hep-2	Laryngeal Cancer		9.07	Not Specified
LCC	Laryngeal Cancer		4.20	Not Specified

Eupalinolide J	MDA-MB-231	Triple-Negative Breast Cancer	3.74 ± 0.58	72
MDA-MB-468	Triple-Negative Breast Cancer	4.30 ± 0.39	72	
PC-3	Prostate Cancer	2.89 ± 0.28	72	
DU-145	Prostate Cancer	2.39 ± 0.17	72	
Eupalinolide K	-	-	Not available	-

*Studies on Eupalinolide A in hepatocellular carcinoma cells used concentrations of 7, 14, and 28 μ M, which showed significant inhibitory effects, but specific IC₅₀ values were not reported.

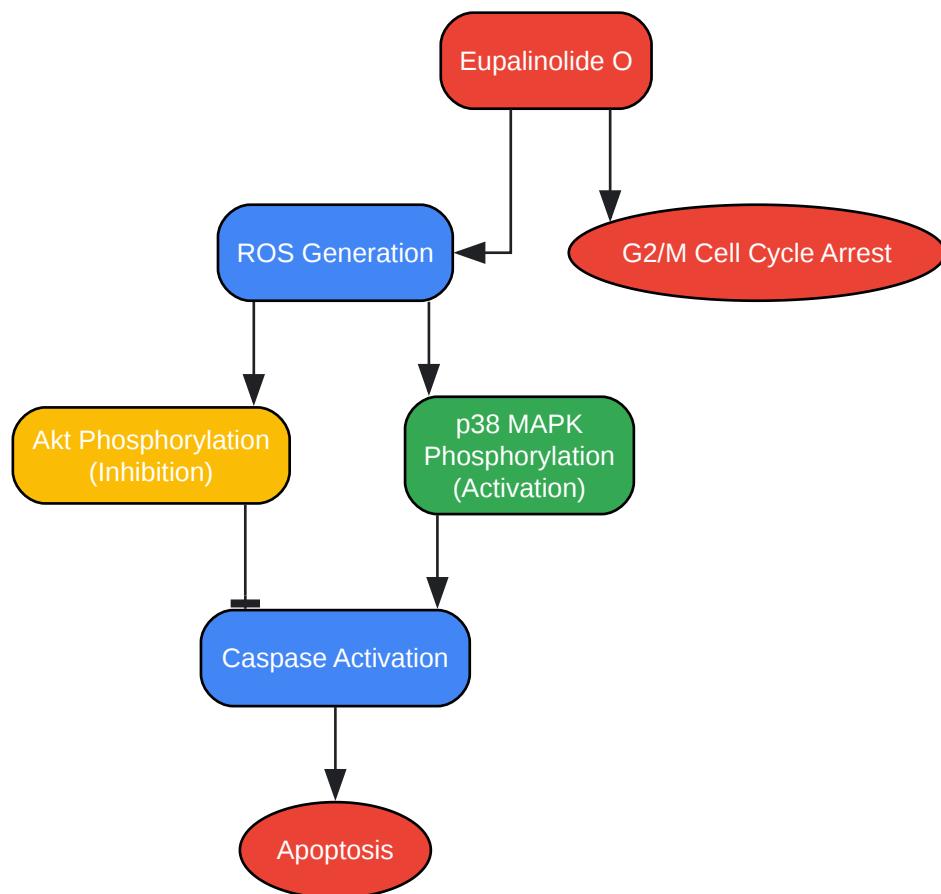
[1] Information on the individual anticancer activity of Eupalinolide K is limited, as it has been primarily studied as part of a mixture with Eupalinolides I and J, known as F1012-2.[2]

Mechanisms of Action and Signaling Pathways

Eupalinolide O and its analogs exert their anticancer effects through various mechanisms, primarily by inducing programmed cell death (apoptosis) and inhibiting cell proliferation by arresting the cell cycle. These actions are mediated through the modulation of several key signaling pathways.

Eupalinolide O

Eupalinolide O has demonstrated significant anticancer activity, particularly against breast cancer cells. Its primary mechanism involves the induction of apoptosis and cell cycle arrest at the G₂/M phase. This is achieved through the modulation of the Akt/p38 MAPK signaling pathway and the generation of reactive oxygen species (ROS).[3]

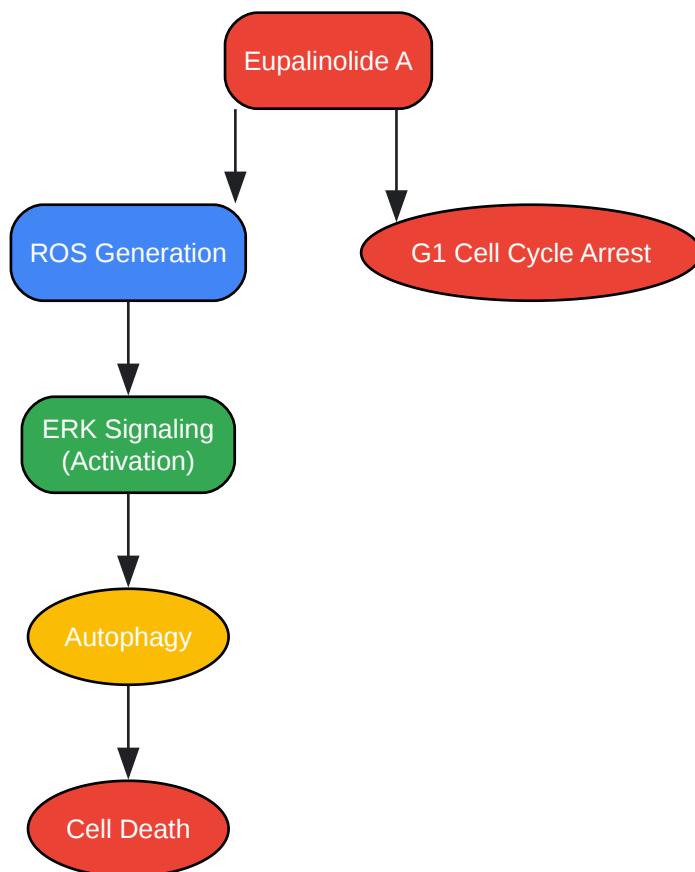


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Caption: **Eupalinolide O** signaling pathway.

Eupalinolide A

Eupalinolide A has shown efficacy against hepatocellular carcinoma and non-small cell lung cancer.[4][5] Its mechanism involves the induction of autophagy-mediated cell death through the generation of ROS and activation of the ERK signaling pathway.[4] It also causes cell cycle arrest at the G1 phase.[1]



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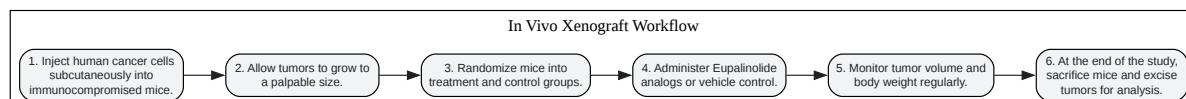
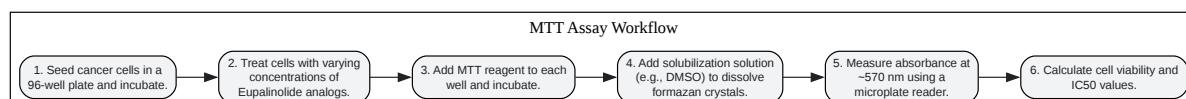
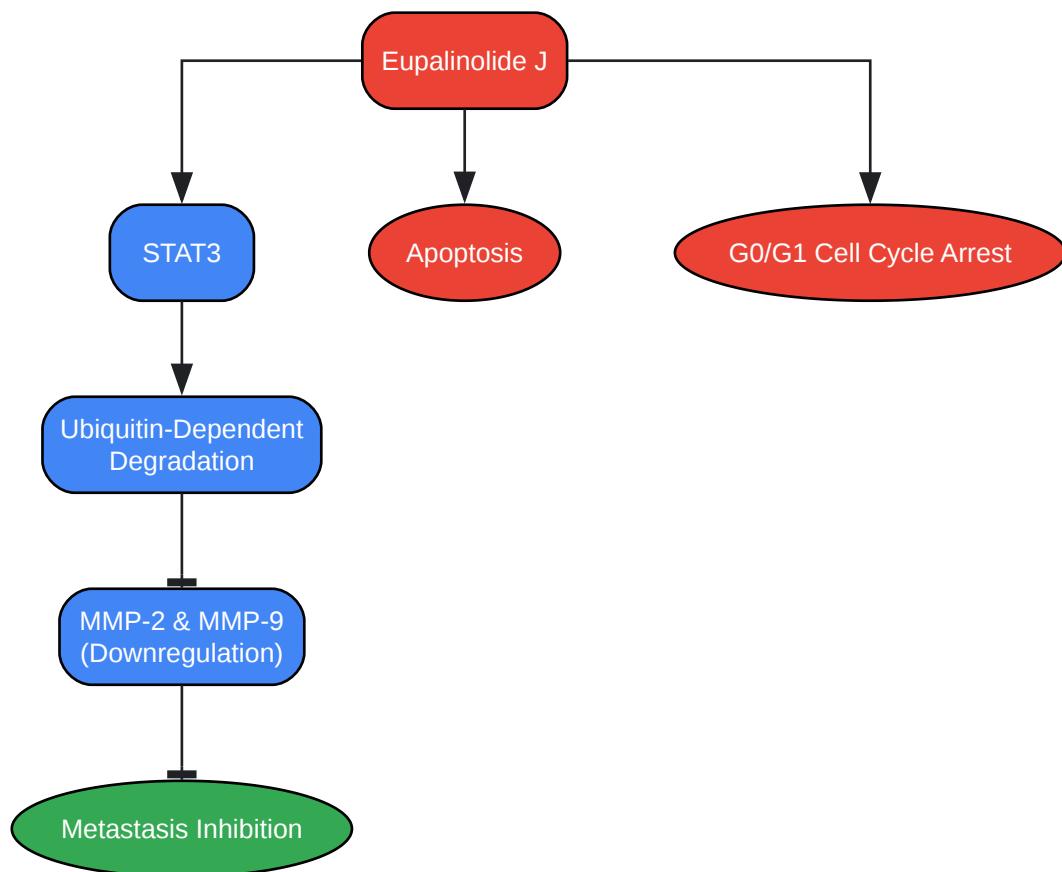
Caption: Eupalinolide A signaling pathway.

Eupalinolide B

Eupalinolide B has demonstrated potent activity against laryngeal, pancreatic, and liver cancer cells.[6][7] Its anticancer effects are attributed to the inhibition of cell proliferation, induction of apoptosis, and generation of ROS.[7] In laryngeal cancer, it has been shown to inhibit the epithelial-mesenchymal transition (EMT).[6]

Eupalinolide J

Eupalinolide J exhibits strong anticancer properties against triple-negative breast cancer and prostate cancer.[4] Its mechanism of action includes inducing apoptosis and cell cycle arrest at the G0/G1 phase.[2] A key feature of Eupalinolide J is its ability to inhibit cancer metastasis by promoting the ubiquitin-dependent degradation of the STAT3 protein, which in turn downregulates metastasis-related genes like MMP-2 and MMP-9.[4]



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